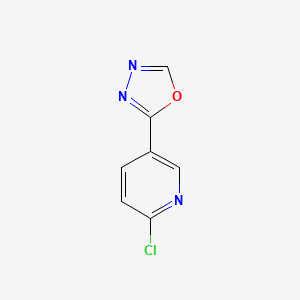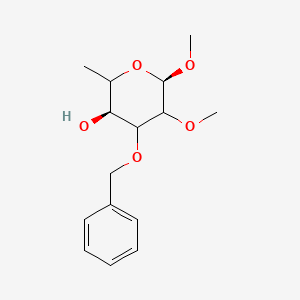![molecular formula C20H17Cl2NO4S B15296067 2-[[[(2,6-Dichlorophenyl)methyl]amino](methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B15296067.png)
2-[[[(2,6-Dichlorophenyl)methyl]amino](methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(2,6-Dichlorophenyl)methyl]aminomethylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes dichlorophenyl, amino, methylthio, and dimethoxy groups attached to an indene-dione core. Its intricate molecular architecture suggests potential utility in medicinal chemistry, materials science, and other areas of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2,6-Dichlorophenyl)methyl]aminomethylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Indene-Dione Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indene-dione structure.
Introduction of the Dichlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the dichlorophenyl group is introduced using reagents like dichlorobenzene.
Amino and Methylthio Group Addition: These groups can be introduced through nucleophilic substitution reactions, using reagents such as methylthiol and amines.
Dimethoxy Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-[[(2,6-Dichlorophenyl)methyl]aminomethylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[[(2,6-Dichlorophenyl)methyl]amino
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure suggests potential therapeutic applications, possibly as an anti-inflammatory or anticancer agent.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-[[(2,6-Dichlorophenyl)methyl]aminomethylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[[(2,6-Dichlorophenyl)methyl]aminomethylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione shares structural similarities with other indene-dione derivatives, such as:
- 2-[[(2,6-Dichlorophenyl)methyl]aminomethylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione
- 2-[[(2,6-Dichlorophenyl)methyl]aminomethylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione
Uniqueness
The uniqueness of 2-[[(2,6-Dichlorophenyl)methyl]aminomethylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione lies in its specific combination of functional groups and its potential for diverse applications. Its dichlorophenyl, amino, methylthio, and dimethoxy groups contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C20H17Cl2NO4S |
|---|---|
Peso molecular |
438.3 g/mol |
Nombre IUPAC |
methyl N-[(2,6-dichlorophenyl)methyl]-1-hydroxy-5,6-dimethoxy-3-oxoindene-2-carboximidothioate |
InChI |
InChI=1S/C20H17Cl2NO4S/c1-26-15-7-10-11(8-16(15)27-2)19(25)17(18(10)24)20(28-3)23-9-12-13(21)5-4-6-14(12)22/h4-8,24H,9H2,1-3H3 |
Clave InChI |
BCKJWFLMAHJGJZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=C(C2=O)C(=NCC3=C(C=CC=C3Cl)Cl)SC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R)-4-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-cyclohexen-1-one](/img/structure/B15296004.png)
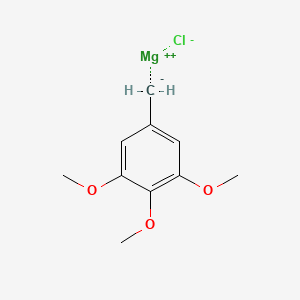

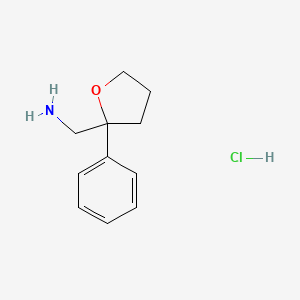
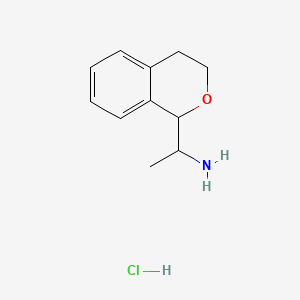
![(1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B15296033.png)
![N-(3-((diethylamino)methyl)phenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B15296034.png)

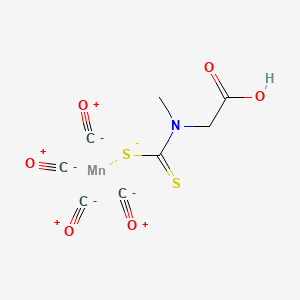
![8-(1,1-Dimethylethyl)-N-ethyl-N-methyl-1,4-dioxaspiro[4.5]decane-2-methanamine](/img/structure/B15296041.png)
